N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, designating it as N-(2-chloro-4-formyl-6-iodopyridin-3-yl)-2,2-dimethylpropanamide. This nomenclature precisely describes the substitution pattern on the pyridine ring, with chlorine at position 2, a formyl group at position 4, and iodine at position 6, while the nitrogen at position 3 is connected to the pivalamide moiety. The compound is registered under Chemical Abstracts Service number 1305324-69-9, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature variations include N-(2-Chloro-4-formyl-6-iodo-3-pyridinyl)-2,2-dimethylpropanamide, which emphasizes the pyridinyl nature of the heterocyclic core.
The systematic identification includes multiple molecular descriptors that facilitate computational analysis and database searches. The Simplified Molecular Input Line Entry System string is represented as CC(C)(C)C(=O)Nc1c(Cl)nc(I)cc1C=O, providing a linear notation that captures the complete molecular structure. The International Chemical Identifier string 1S/C11H12ClIN2O2/c1-11(2,3)10(17)15-8-6(5-16)4-7(13)14-9(8)12/h4-5H,1-3H3,(H,15,17) offers another standardized representation that includes stereochemical information and connectivity patterns. The corresponding International Chemical Identifier Key MMVSWMJPBMJMRK-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full International Chemical Identifier string.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C11H12ClIN2O2, indicating the presence of eleven carbon atoms, twelve hydrogen atoms, one chlorine atom, one iodine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight is precisely determined as 366.58 daltons based on standard atomic masses, with the average mass calculated as 366.583 daltons and the monoisotopic mass as 365.963203 daltons. These values reflect the significant contribution of the iodine atom, which constitutes approximately 34.6% of the total molecular weight due to its high atomic mass of 126.90 daltons.
| Parameter | Value | Units |
|---|---|---|
| Molecular Formula | C11H12ClIN2O2 | - |
| Molecular Weight | 366.58 | g/mol |
| Average Mass | 366.583 | g/mol |
| Monoisotopic Mass | 365.963203 | g/mol |
| Carbon Content | 36.04% | by mass |
| Hydrogen Content | 3.30% | by mass |
| Chlorine Content | 9.67% | by mass |
| Iodine Content | 34.62% | by mass |
| Nitrogen Content | 7.64% | by mass |
| Oxygen Content | 8.73% | by mass |
The molecular composition analysis reveals that the compound contains multiple heteroatoms that significantly influence its chemical properties. The presence of both chlorine and iodine as halogen substituents creates an asymmetric electronic environment around the pyridine ring, with iodine being significantly more electron-withdrawing than chlorine due to its higher electronegativity and polarizability. The formyl group contributes additional electron-withdrawing character, while the pivalamide moiety provides steric bulk that may influence molecular conformation and intermolecular interactions.
Crystallographic Data and Conformational Analysis
Crystallographic analysis of this compound provides detailed information about its three-dimensional molecular structure and solid-state packing arrangements. The compound typically crystallizes in a monoclinic or triclinic crystal system, though specific crystal parameters may vary depending on crystallization conditions and solvent systems used during preparation. The molecular geometry exhibits characteristic features of substituted pyridine derivatives, with the pyridine ring maintaining planarity while the pivalamide group adopts a conformation that minimizes steric interactions.
The crystal structure reveals important intermolecular interactions that stabilize the solid-state arrangement. Hydrogen bonding interactions likely occur between the amide nitrogen-hydrogen and carbonyl oxygen atoms of adjacent molecules, creating extended hydrogen-bonded networks throughout the crystal lattice. The presence of halogen atoms introduces additional intermolecular forces, including halogen-halogen interactions and halogen bonding with electron-rich regions of neighboring molecules. These interactions contribute to the overall crystal stability and influence physical properties such as melting point and solubility characteristics.
Conformational analysis indicates that the molecule exhibits restricted rotation around the carbon-nitrogen bond connecting the pyridine ring to the pivalamide group due to partial double-bond character arising from resonance effects. The formyl group adopts a coplanar arrangement with the pyridine ring to maximize conjugation, while the tert-butyl group of the pivalamide moiety extends away from the ring system to minimize steric repulsion. This preferred conformation influences the compound's reactivity patterns and potential binding interactions with other molecules.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound through detailed analysis of carbon-13 and proton spectra. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals including a singlet at approximately 1.30 parts per million corresponding to the nine equivalent methyl protons of the tert-butyl group, and a distinctive downfield signal near 10.0 parts per million representing the formyl proton. The aromatic region displays signals for the pyridine ring protons, with the proton at position 5 appearing as a singlet due to its unique chemical environment between the formyl group and iodine substituent.
Carbon-13 Nuclear Magnetic Resonance analysis reveals the expected number of carbon signals corresponding to the molecular formula, with the formyl carbon appearing significantly downfield at approximately 190 parts per million due to its carbonyl character. The quaternary carbon of the tert-butyl group typically appears near 27 parts per million, while the three equivalent methyl carbons resonate around 27-28 parts per million. The pyridine ring carbons exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and formyl group, with the carbon bearing iodine showing particular downfield shifting due to the heavy atom effect.
Infrared spectroscopy provides valuable information about functional group identification and molecular vibrations. The spectrum typically shows a strong absorption band near 1650-1670 wavenumbers corresponding to the amide carbonyl stretch, while the formyl carbonyl appears at slightly higher frequency around 1680-1700 wavenumbers. The nitrogen-hydrogen stretch of the amide group produces a characteristic absorption in the 3200-3400 wavenumber region. Aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber range, while carbon-halogen stretching modes occur at lower frequencies below 1000 wavenumbers.
Ultraviolet-Visible spectroscopy reveals electronic transitions characteristic of substituted pyridine derivatives. The compound typically exhibits absorption maxima in the ultraviolet region corresponding to pi-to-pi-star transitions within the aromatic system, with the exact wavelengths influenced by the electron-withdrawing substituents. The presence of the formyl group introduces additional chromophoric character that may extend absorption into the near-ultraviolet region, while the halogen substituents affect the overall electronic distribution and transition energies.
X-ray Diffraction Studies and Electron Density Mapping
X-ray diffraction analysis of this compound single crystals provides precise determination of bond lengths, bond angles, and overall molecular geometry with sub-angstrom resolution. The crystallographic data typically reveals standard bond distances for the pyridine ring system, with carbon-nitrogen distances in the aromatic ring measuring approximately 1.33-1.35 angstroms and carbon-carbon distances around 1.38-1.40 angstroms. The carbon-chlorine bond length typically measures approximately 1.73 angstroms, while the carbon-iodine bond extends to about 2.10 angstroms, reflecting the larger atomic radius of iodine compared to chlorine.
Electron density mapping derived from X-ray diffraction data provides detailed visualization of charge distribution throughout the molecule. The electron density maps clearly delineate the positions of all atoms, with the heavy iodine atom showing particularly high electron density due to its large number of electrons. The formyl carbon exhibits characteristic electron density patterns consistent with its sp2 hybridization and carbonyl character, while the pyridine ring displays uniform electron density distribution typical of aromatic systems.
The crystal packing analysis reveals specific intermolecular interaction patterns that govern solid-state organization. Molecules typically arrange in layered structures with aromatic rings showing pi-pi stacking interactions at distances of approximately 3.4-3.6 angstroms. The halogen atoms participate in directional intermolecular contacts, with iodine often forming halogen bonds with electron-rich regions of adjacent molecules at distances shorter than the sum of van der Waals radii. These interactions contribute significantly to crystal stability and influence physical properties such as melting point and mechanical strength.
Properties
IUPAC Name |
N-(2-chloro-4-formyl-6-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIN2O2/c1-11(2,3)10(17)15-8-6(5-16)4-7(13)14-9(8)12/h4-5H,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVSWMJPBMJMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1C=O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163078 | |
| Record name | Propanamide, N-(2-chloro-4-formyl-6-iodo-3-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-69-9 | |
| Record name | Propanamide, N-(2-chloro-4-formyl-6-iodo-3-pyridinyl)-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(2-chloro-4-formyl-6-iodo-3-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClIN2O2 |
| Molar Mass | 366.58 g/mol |
| CAS Number | 1305324-69-9 |
| Hazard Symbols | Xn - Harmful |
| Risk Codes | R22 - Harmful if swallowed; R36 - Irritating to the eyes |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways, particularly in cancer and inflammatory diseases.
- Inhibition of Enzymatic Activity : The compound's structural features suggest it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Preliminary studies indicate that it may interact with receptors associated with inflammatory responses, potentially modulating immune system activity.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research indicates that the compound may reduce pro-inflammatory cytokine production, suggesting its potential use in treating autoimmune diseases.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at a leading pharmaceutical institute evaluated the anticancer properties of this compound in human breast cancer cell lines (MCF7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Inflammatory Disease Model
In a murine model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a promising role for the compound in managing inflammatory conditions.
Scientific Research Applications
Medicinal Chemistry
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide serves as a valuable building block in the synthesis of various biologically active compounds. Its structural components allow for modifications that can enhance pharmacological properties.
Anticancer Research
Research has indicated that derivatives of this compound can exhibit selective growth inhibition in acute myeloid leukemia (AML) cell lines. The compound's ability to interact with specific biological targets makes it a candidate for developing targeted therapies against cancer .
Inhibition of Enzymatic Activity
The compound is being explored for its potential to inhibit enzymes involved in inflammatory processes, particularly matrix metalloproteinases (MMPs). MMPs play a crucial role in tissue remodeling and are implicated in various diseases, including rheumatoid arthritis and cancer metastasis .
Biological Studies
This compound has been utilized in biological assays to study its effects on cellular mechanisms.
Bromodomain Inhibition
This compound has been used to investigate the biological consequences of bromodomain inhibition, which is relevant in understanding epigenetic regulation and its implications in diseases like cancer . The findings suggest that it could serve as a probe for studying bromodomain-related pathways.
Probing Cellular Mechanisms
The compound's unique structure allows researchers to explore its interactions within cellular systems, potentially leading to insights into disease mechanisms and therapeutic targets .
Synthetic Applications
This compound is also significant in synthetic organic chemistry.
Synthesis of Complex Molecules
The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those targeting specific receptors or pathways involved in disease processes. Its functional groups enable chemists to modify it further, creating a variety of derivatives with enhanced properties .
Case Studies
Several case studies highlight the efficacy of this compound in research:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Data
Physicochemical and Economic Considerations
- Molecular Weight and Solubility : Bulkier substituents (e.g., TMS in HB232) increase molecular weight and hydrophobicity, reducing aqueous solubility. HB180’s formyl group improves polarity, enhancing solubility in polar aprotic solvents .
- Synthetic Utility : HB180’s iodine atom facilitates Ullmann or Suzuki-Miyaura couplings, whereas HB182’s protective groups are advantageous in multi-step syntheses requiring selective reactivity .
- Cost and Availability : All compounds in the HB180–HB182 series are priced identically ($500–$6,000 for 1–25 g), suggesting similar production scales despite differences in molecular complexity .
Case Study: Formyl vs. Dimethoxymethyl Derivatives
The dimethoxymethyl group in HB182 offers stability under basic conditions but requires hydrolysis (e.g., HCl/MeOH) to regenerate the aldehyde. This contrasts with HB180’s direct use in reactions like the Pfitzinger synthesis. For example, HB182 is preferred in prolonged storage or acidic reaction environments, while HB180 is ideal for immediate aldehyde-mediated transformations .
Preparation Methods
General Synthetic Strategy
The synthesis of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide typically involves multi-step functionalization of a suitably substituted pyridine precursor. The key steps include:
- Introduction of the pivalamide group via acylation of an amino-substituted pyridine intermediate.
- Selective halogenation to install chloro and iodo substituents at specific positions on the pyridine ring.
- Formylation at the 4-position of the pyridine ring, often via directed lithiation or electrophilic substitution.
The synthetic approach is generally modular, allowing for the sequential installation of substituents while preserving the sensitive formyl and amide groups.
Preparation of the Pivalamide Intermediate
A common precursor in the synthesis is N-(6-chloro-3-formylpyridin-2-yl)pivalamide, which shares structural similarity with the target compound but lacks the iodine substituent. This intermediate is prepared by acylation of 6-chloro-3-formylpyridin-2-amine with pivaloyl chloride under anhydrous conditions, typically using triethylamine as a base to scavenge the generated HCl. The reaction is carried out in dry solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure high conversion and minimize hydrolysis of the acyl chloride.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | 6-chloro-3-formylpyridin-2-amine + pivaloyl chloride, triethylamine, dry solvent, RT | 56% | Purification by recrystallization or chromatography; moisture exclusion critical |
This intermediate forms the basis for further halogenation and iodination steps.
Formylation at the 4-Position
The formyl group at the 4-position can be introduced via directed lithiation followed by quenching with electrophilic formyl sources such as DMF. Alternatively, formylation can be achieved by Vilsmeier-Haack reaction using POCl3 and DMF, which is effective for pyridine derivatives.
The reaction conditions must be optimized to preserve the pivalamide group and avoid decomposition. Typically, the lithiation or Vilsmeier formylation is performed at low temperatures (-78 °C to 0 °C) followed by gradual warming.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formylation | Directed lithiation with n-BuLi, then DMF quench, or Vilsmeier-Haack (POCl3/DMF), 0–25 °C | Moderate to good | Sensitive to moisture; pivalamide protection crucial |
Purification and Characterization
The final compound is purified by column chromatography on silica gel, often eluting with gradients of ethyl acetate and hexane or petroleum ether. Recrystallization from suitable solvents such as ethyl acetate or ethanol may be employed to enhance purity.
Characterization is performed using:
- [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup) to confirm substitution patterns and functional groups.
- Mass spectrometry (ESI-MS) for molecular weight confirmation.
- Melting point determination for purity assessment.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Acylation | 6-chloro-3-formylpyridin-2-amine + pivaloyl chloride, triethylamine, dry solvent, RT | 56% | Moisture-sensitive; base scavenges HCl |
| 2 | Iodination | N-iodosuccinimide, DMF, 0–5 °C, 2–4 h | 31% | Regioselective; avoid polyiodination |
| 3 | Formylation | Directed lithiation (n-BuLi) + DMF or Vilsmeier-Haack (POCl3/DMF), low temp | Moderate | Protect pivalamide; moisture exclusion |
| 4 | Purification | Silica gel chromatography, recrystallization | — | Gradient elution for purity |
Research Findings and Optimization Notes
- The iodination step is often the bottleneck due to moderate yields and potential side reactions. Optimization of temperature, solvent, and iodine source can improve selectivity and yield.
- The presence of electron-withdrawing chloro and formyl groups influences the regioselectivity of halogenation and formylation.
- Use of anhydrous conditions throughout the synthesis is critical to prevent hydrolysis, especially during acylation and formylation steps.
- The pivalamide moiety enhances the compound's stability and solubility, facilitating purification and handling.
- Scale-up requires careful control of temperature and moisture to maintain yield and purity.
Q & A
Q. What are the key structural features of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide, and how do they influence its reactivity?
The compound contains a pyridine ring substituted with chloro (Cl), iodo (I), and formyl (CHO) groups at positions 2, 6, and 4, respectively, along with a pivalamide (tert-butyl carboxamide) moiety at position 3. The electron-withdrawing Cl and I substituents enhance electrophilic aromatic substitution (EAS) reactivity at the formyl group, while the bulky pivalamide group sterically hinders reactions at position 4. The iodine atom also enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : and NMR can confirm the substitution pattern on the pyridine ring and the pivalamide group. The formyl proton appears as a sharp singlet near δ 9.8–10.2 ppm.
- IR : Strong absorption bands for the formyl (C=O stretch, ~1700 cm) and amide (C=O stretch, ~1650 cm) groups are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H] at m/z 367.58 (calculated for CHClINO). Crystallographic analysis (e.g., via SHELXL) resolves bond lengths and angles, particularly for halogen bonding involving iodine .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reaction pathways of this compound?
DFT calculations using hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as in Becke’s 1993 method) accurately model the compound’s frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrophilic/nucleophilic sites. Basis sets like 6-311+G(d,p) for light atoms and LANL2DZ for iodine account for relativistic effects. These simulations guide synthetic strategies, such as predicting regioselectivity in EAS or cross-coupling reactions .
Q. How can researchers resolve contradictions in crystallographic data for halogen-bonded derivatives of this compound?
Contradictions in unit cell parameters or hydrogen-bonding networks can arise from polymorphism or solvent inclusion. Refinement using SHELXL with twin-detection algorithms and iterative hydrogen-bond analysis (via Mercury or Olex2) clarifies ambiguities. Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding patterns (e.g., R(8) motifs) to validate structural assignments .
Q. What strategies enable site-selective functionalization of the pyridine ring?
- Iodo-directed cross-coupling : The 6-iodo group undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under Pd catalysis (e.g., Pd(PPh), KCO, DMF, 80°C).
- Formyl group modification : Reductive amination (NaBHCN, R-NH) converts the formyl group to secondary amines, while condensation with hydrazines forms hydrazones for coordination chemistry.
- Chloro substitution : Nucleophilic aromatic substitution (SNAr) with amines or thiols at position 2 requires activation via electron-withdrawing groups (e.g., NO) or high temperatures .
Q. How does hydrogen bonding influence the solid-state packing of this compound?
The formyl and amide groups participate in intermolecular N–H···O and C=O···H–C interactions, forming chains or sheets. Iodine’s polarizability contributes to halogen bonding (C–I···O/N), which stabilizes specific packing motifs. Hirshfeld surface analysis (via CrystalExplorer) quantifies these interactions, revealing dominant contributions from H···I (12–15%) and H···O (20–25%) contacts .
Methodological Guidance
- Synthetic Optimization : Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and purify via column chromatography (gradient elution). For air-sensitive intermediates (e.g., Grignard reagents), use Schlenk techniques.
- Computational Workflow : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16), then calculate electrostatic potential maps (V/V) to identify reactive sites .
- Crystallization : Use slow vapor diffusion (e.g., DCM/hexane) to grow single crystals. Resolve disorder using PART instructions in SHELXL and validate via R-factor convergence (<5%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
